Ethyl 5-cyclopentylisoxazole-3-carboxylate
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Overview
Description
Ethyl 5-cyclopentylisoxazole-3-carboxylate is a chemical compound with the CAS Number: 908856-65-5 . It has a molecular weight of 209.24 . The compound is in liquid form at room temperature .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 209.24 .Scientific Research Applications
Organic Synthesis Methodologies
A Strecker Approach to Heterocycles : A general method for synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported, showcasing the utility of Strecker reactions for creating target heterocycles with potential relevance in drug discovery and material science (Cheng et al., 2016).
Efficient Synthesis of Triazoles : Demonstrating the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, this research highlights efficient methods for producing important building blocks in organic synthesis, potentially applicable to the synthesis of Ethyl 5-cyclopentylisoxazole-3-carboxylate analogs (Khomenko et al., 2016).
Biological Relevance
Fluorescent Probe Development : A study on the synthesis of a colorimetric and ratiometric fluorescent probe for detecting biothiols in living cells, utilizing a derivative similar in complexity to this compound, underscores the chemical's potential in developing diagnostic tools (Wang et al., 2017).
Anticancer Activity : The synthesis and evaluation of podophyllotoxin-Glycosyl triazole hybrids as topoisomerase-II inhibitors illustrate the therapeutic potential of complex organic molecules that share structural motifs with this compound, offering pathways for the development of new anticancer agents (Nerella et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-cyclopentyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)9-7-10(15-12-9)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYFYLQXHWVEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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